molecular formula C12H19Cl2FN2 B1464657 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride CAS No. 1263378-99-9

1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride

Cat. No.: B1464657
CAS No.: 1263378-99-9
M. Wt: 281.19 g/mol
InChI Key: PMAWUJJGIIBRMU-UHFFFAOYSA-N
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Description

1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride is a piperazine derivative characterized by a 4-fluorophenyl group attached to an ethyl side chain, with the piperazine core stabilized as a dihydrochloride salt. Piperazine derivatives are widely explored for their interactions with neurotransmitter systems, particularly serotonin (5-HT), dopamine (DA), and norepinephrine (NE) pathways . The ethyl-fluorophenyl substitution may influence receptor binding affinity and metabolic stability, as seen in related compounds like GBR12909 (a dopamine transporter inhibitor) and I-893 (a modulator of monoamine turnover) .

Properties

IUPAC Name

1-[1-(4-fluorophenyl)ethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11;;/h2-5,10,14H,6-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAWUJJGIIBRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride, a piperazine derivative, has been the subject of various studies due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound is structurally related to other piperazine derivatives that have shown significant pharmacological effects.

Chemical Structure and Properties

The compound can be classified as a substituted piperazine, which typically exhibits a range of biological activities. Its structure includes a 4-fluorophenyl group, which is known to enhance the binding affinity to various receptors.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its cytotoxic properties against cancer cell lines and its effects on neurotransmitter systems.

Cytotoxic Activity

Recent studies have demonstrated that derivatives of piperazine, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, a study screened several piperazine derivatives against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cells. The results indicated that certain structural modifications significantly enhanced cytotoxicity, suggesting that the presence of the 4-fluorophenyl group may contribute to this effect .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHUH-715
MCF-720
HCT-11625

Neuropharmacological Effects

The compound has also been studied for its effects on neurotransmitter systems. Research indicates that it can modulate dopamine and norepinephrine levels in the brain. In animal studies, doses ranging from 50 to 250 mg/kg resulted in transient increases in dopamine levels in specific brain regions, followed by a dose-dependent decrease . This suggests potential applications in treating neurological disorders where dopamine dysregulation is a concern.

Table 2: Effects on Neurotransmitter Levels

Dose (mg/kg)Dopamine Increase (%)Norepinephrine Change (%)
50+30-10
100+50-15
250+70-20

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine ring and the phenyl substituent can significantly influence biological activity. For example, variations in the position and type of substituents on the phenyl ring lead to changes in binding affinity for dopamine and serotonin transporters . This highlights the importance of specific structural features in determining pharmacological outcomes.

Case Studies

One notable case study involved the synthesis and evaluation of analogs of this compound for their binding affinity to dopamine transporters (DAT) and serotonin transporters (SERT). The findings revealed that certain analogs exhibited high selectivity towards DAT over SERT, suggesting potential use as therapeutic agents for conditions such as depression or addiction .

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Disorders

Research indicates that 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride may exhibit significant biological activity in modulating neurotransmitter systems. It has shown affinity for serotonin and dopamine receptors, making it a candidate for treating psychiatric disorders such as depression and anxiety .

2. Antidepressant Activity

The compound's interaction with serotonin receptors positions it as a potential antidepressant. Studies have highlighted the efficacy of similar piperazine derivatives in alleviating symptoms of depression, suggesting that this compound could offer similar benefits .

3. Antihistaminic Properties

Piperazine derivatives have also been explored for their antihistaminic effects. The structural similarities to known antihistamines suggest that this compound may possess similar properties, potentially aiding in the treatment of allergic reactions .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves nucleophilic substitution reactions, which are essential for its formation and purification. Techniques such as recrystallization and chromatography are employed to enhance yield and purity .

Several studies have documented the pharmacological properties of piperazine derivatives, including those similar to this compound. For instance:

  • Study on Neuropharmacology : A study demonstrated that piperazine derivatives could effectively modulate serotonin receptor activity, leading to improvements in mood-related behaviors in animal models .
  • Antihistaminic Effects : Another research highlighted the antihistaminic properties of piperazine compounds, suggesting their utility in treating allergic conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural, pharmacological, and functional properties of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride with analogous piperazine derivatives:

Compound Name Structural Features Pharmacological Target Key Findings References
This compound Ethyl-4-fluorophenyl substituent on piperazine; dihydrochloride salt Hypothesized: Monoamine transporters/receptors Structural analog to I-893; potential modulation of DA/NE turnover
GBR12909 Bis(4-fluorophenyl)methoxyethyl and phenylpropyl groups Dopamine transporter (DAT) Potent DAT inhibitor; reduces DA reuptake in psychostimulant studies
mCPP (1-(m-chlorophenyl)piperazine) Meta-chlorophenyl group 5-HT1B/1C receptors Suppresses locomotor activity in rats via 5-HT receptor agonism
TFMPP (1-(3-trifluoromethylphenyl)piperazine) Trifluoromethylphenyl substituent 5-HT1B/1C receptors Reduces locomotion; anxiolytic potential in preclinical models
Buclizine dihydrochloride tert-Butylphenyl and chlorophenyl groups Histamine H1 receptor Antihistamine; treats allergies and vestibular disorders
I-893 Bis(fluorophenyl)methoxyethyl and phenylpropyl groups DA/NE turnover Enhances DA and NE metabolism; neuropsychiatric research applications
1-(4-Chlorophenyl)piperazine dihydrochloride Para-chlorophenyl group Serotonergic systems Research tool for studying 5-HT receptor subtypes

Key Structural and Functional Insights:

Substituent Effects on Receptor Specificity :

  • The 4-fluorophenyl-ethyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to simpler arylpiperazines like mCPP or TFMPP .
  • Halogenated substituents (e.g., Cl in mCPP, CF3 in TFMPP) are critical for 5-HT receptor binding. The fluorine in the target compound could similarly influence affinity for 5-HT or DA receptors .

Pharmacological Activity: Monoamine Modulation: I-893, a structural analog with bis(fluorophenyl) groups, increases DA and NE turnover, suggesting the target compound may share similar monoaminergic effects . Antihistamine vs. Neurotransmitter Targets: Unlike buclizine (an H1 antagonist), the target compound’s lack of bulky benzhydryl groups likely shifts its activity toward neurotransmitter systems rather than histamine receptors .

Behavioral and Therapeutic Implications: Compounds like mCPP and TFMPP exhibit dose-dependent suppression of locomotor activity via 5-HT1B/1C agonism, while GBR12909’s DAT inhibition correlates with psychostimulant effects .

Molecular Weight and Bioavailability :

  • The molecular weight of the target compound (~331 g/mol, inferred from analogs) falls within the range of CNS-active piperazines (e.g., TFMPP: 231 g/mol; I-893: ~450 g/mol), suggesting favorable pharmacokinetics .

Preparation Methods

General Synthetic Strategy

The compound belongs to the class of phenyl-ethyl piperazines, which are typically synthesized via nucleophilic substitution reactions involving halogenated phenyl-ethyl derivatives and piperazine. The preparation often involves:

  • Reaction of a halogenated phenyl-ethyl bromide or similar electrophile with anhydrous piperazine under reflux conditions.
  • Isolation of the intermediate base followed by acidification to form the dihydrochloride salt.
  • Purification by recrystallization from ethanol or other suitable solvents.

This general approach is supported by multiple examples in patent literature and research articles describing related phenyl-ethyl piperazine derivatives.

Detailed Preparation Method from Patent Literature

A key reference for the preparation of phenyl-ethyl piperazines, closely related to the target compound, is from a 1969 patent (US3448192A). The method can be adapted for 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride as follows:

Stepwise Procedure:

Step Reagents and Conditions Description
1 0.5 mol of 2-(4-fluoro-phenyl)-2-methoxy ethyl bromide and 1.25 mol anhydrous piperazine in ethanol Heated under reflux for 6–7 hours to form the piperazine salt intermediate.
2 Cooling and filtration Piperazine dihydrobromide salt filtered off; ethanol removed under vacuum.
3 Dissolution in acidified water (concentrated HCl) The oily residue is dissolved in water acidified with concentrated HCl to form the dihydrochloride salt.
4 Filtration and washing with ether Aqueous solution filtered and washed with ether to remove impurities.
5 Alkalization with NaOH and extraction with ether The aqueous phase is made alkaline, and the free base is extracted into ether.
6 Drying and vacuum distillation Organic layer dried over anhydrous sodium sulfate and distilled under vacuum to yield pure base.
7 Recrystallization in ethanol with dry HCl gas The free base is converted to the dihydrochloride salt by treatment with dry HCl gas in ethanol, yielding white crystals.

Yield and Physical Data:

  • Yield: Approximately 63.5% for the intermediate base.
  • Melting Point of dihydrochloride salt: ~205 °C.
  • Nitrogen content analysis closely matches calculated values, confirming purity.

Alternative Synthetic Routes and Modifications

While the above method is classical and well-established, other synthetic routes reported in recent literature and patents include:

These methods may be adapted to introduce the 4-fluoro substituent on the phenyl ring and the ethyl linkage to the piperazine nitrogen.

Purification and Salt Formation

The dihydrochloride salt form is generally preferred for pharmaceutical applications due to improved stability and solubility. Formation of the salt is achieved by:

  • Bubbling dry hydrogen chloride gas through a solution of the free base in absolute ethanol.
  • Precipitation of the dihydrochloride salt as white crystals.
  • Recrystallization from ethanol to enhance purity and obtain well-defined melting points.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions / Values
Starting materials 2-(4-fluoro-phenyl)-2-methoxy ethyl bromide, anhydrous piperazine
Solvent Ethanol, sometimes toluene or n-butanol
Reaction temperature Reflux (approx. 78 °C for ethanol)
Reaction time 6–8 hours
Workup Filtration, acidification with HCl, extraction with ether, drying over Na2SO4
Salt formation Dry HCl gas in absolute ethanol
Yield of free base ~60–65%
Melting point of dihydrochloride salt ~205 °C (may vary slightly depending on purity)

Research Findings and Analytical Data

  • The nitrogen content in elemental analysis closely matches theoretical values, confirming the identity and purity of the product.
  • The dihydrochloride salt exhibits low solubility in water but good crystallinity, facilitating handling and formulation.
  • Pharmacological assessments of related phenyl-ethyl piperazine derivatives indicate potential analgesic and antihistaminic activities, underscoring the importance of purity and controlled synthesis.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride
Reactant of Route 2
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1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride

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